molecular formula C11H16O2S B1474922 (1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 1689883-57-5

(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol

Cat. No.: B1474922
CAS No.: 1689883-57-5
M. Wt: 212.31 g/mol
InChI Key: YXLBHVCXQRTBKK-ONGXEEELSA-N
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Description

(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H16O2S and its molecular weight is 212.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Interactions

  • Optically Active Synthesis : Research on the synthesis of optically active compounds often investigates the transformation of specific substrates into enantiomerically enriched products. For instance, the synthesis of 5-alkoxy-6-methylcyclohex-2-en-1-ones and related compounds showcases the ability to create complex, optically active structures through strategic reactions, indicating potential applications in creating substances with similar backbones to "(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol" (Turks & Vogel, 2009).

  • Multicomponent Synthesis : The multicomponent synthesis approach has been applied to create substituted tetrahydroquinoline derivatives, illustrating the chemical versatility and potential for generating compounds with complex sulfanyl groups similar to the target molecule (Dyachenko et al., 2015).

Stereochemical and Conformational Analysis

  • Stereochemical Behaviors : The study of cyclohexyl α-sulfonyl carbanions reveals insights into the stereochemical behavior of molecules, emphasizing the influence of substituent groups and stereochemistry on molecular properties, which could be relevant for understanding the reactivity and interaction of "this compound" (Tanikaga, Nishikawa, & Tomita, 1999).

  • Cyclization Reactions : Intramolecular cyclization processes, especially those assisted by sulfenyl groups, highlight the significance of functional groups in dictating the outcomes of cyclization reactions. Such research provides a foundation for understanding how similar functional groups might influence the synthesis and reactivity of compounds like "this compound" (Liu et al., 1993).

Biological Activity and Molecular Recognition

  • Molecular Recognition : Studies on molecular recognition using optically pure cyclohexan-1-ols as chiral solvating agents demonstrate the potential for such molecules to participate in enantioselective interactions, which could be applicable for the development of sensors or in stereochemical analysis (Khanvilkar & Bedekar, 2018).

Properties

IUPAC Name

(1S,2S)-2-(2-methylfuran-3-yl)sulfanylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h6-7,9,11-12H,2-5H2,1H3/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLBHVCXQRTBKK-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)S[C@H]2CCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 2
(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 3
(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 4
(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 5
(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 6
(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol

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